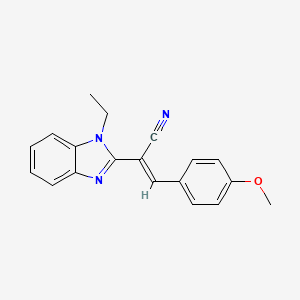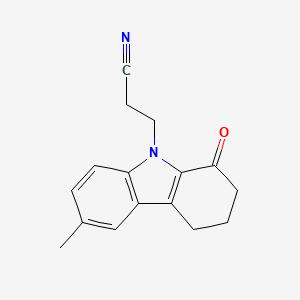
(2E)-2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2E)-2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile” is a chemical compound with the following structural formula:
This compound
This compound belongs to the class of enaminonitriles and exhibits interesting properties due to its aromatic and conjugated structure. It combines a benzimidazole moiety with a propenyl nitrile group.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 1-ethyl-1H-benzimidazole with 4-methoxybenzaldehyde, followed by cyclization and nitrile formation. The reaction proceeds via an enamine intermediate.
Reaction Conditions: The reaction typically takes place under reflux conditions using suitable solvents (e.g., ethanol or acetonitrile) and acid catalysts (such as sulfuric acid). Isolation and purification steps yield the desired product.
Industrial Production: While industrial-scale production details are proprietary, laboratories often employ similar synthetic strategies on a larger scale. Optimization of reaction conditions and purification methods ensures efficient production.
化学反応の分析
Reactivity:
Nucleophilic Addition: The enamine double bond can undergo nucleophilic addition reactions. For instance, reaction with electrophiles (e.g., alkyl halides) leads to functionalized derivatives.
Oxidation: Oxidizing agents can convert the nitrile group to a carboxylic acid or amide.
Reduction: Reduction of the nitrile group yields the corresponding primary amine.
Substitution: Substitution reactions occur at the benzimidazole ring, affecting its substituents.
Hydrogenation: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) reduces the nitrile group.
Grignard Reagents: Alkyl or aryl Grignard reagents react with the nitrile to form substituted products.
Acid Hydrolysis: Dilute acid converts the nitrile to a carboxylic acid.
Base Hydrolysis: Strong base hydrolyzes the nitrile to an amide.
科学的研究の応用
Chemistry::
- Used as a building block in organic synthesis.
- Investigated for its photophysical properties (fluorescence, phosphorescence).
- Potential antiproliferative and cytotoxic effects.
- Studied for its interaction with biological macromolecules (e.g., DNA, proteins).
- Precursor for the synthesis of bioactive compounds.
- Possible applications in materials science (e.g., luminescent materials).
作用機序
The exact mechanism of action remains an active area of research. its conjugated structure suggests potential interactions with cellular targets, including enzymes and receptors. Further studies are needed to elucidate specific pathways.
類似化合物との比較
While there are no direct analogs with identical substitution patterns, related compounds include benzimidazoles, nitriles, and enaminonitriles. “(2E)-2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile” stands out due to its unique combination of structural features.
特性
分子式 |
C19H17N3O |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
(E)-2-(1-ethylbenzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C19H17N3O/c1-3-22-18-7-5-4-6-17(18)21-19(22)15(13-20)12-14-8-10-16(23-2)11-9-14/h4-12H,3H2,1-2H3/b15-12+ |
InChIキー |
KFVVHRGTWRQGDE-NTCAYCPXSA-N |
異性体SMILES |
CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)OC)/C#N |
正規SMILES |
CCN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11650935.png)

![(6Z)-6-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650940.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650951.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B11650962.png)
![3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11650967.png)
![Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11650971.png)
![Methyl 2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11650980.png)
![Ethyl 4-[(2-methylphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11650986.png)

![(5E)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650993.png)
![(5E)-5-(5-nitro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650996.png)
![(6Z)-2-ethyl-5-imino-6-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651011.png)
